5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions . The compound’s reactivity is driven by the ring strain of the azetidine moiety, which facilitates unique interactions with biomolecules. These interactions often involve the cleavage of N–C bonds, leading to the formation of new functional groups and the modification of existing ones .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the growth and proliferation of various cell types, including cancer cells, by inhibiting key enzymes and altering metabolic flux . These effects are mediated through its interactions with cellular proteins and enzymes, which can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation . The compound’s ring strain facilitates these binding interactions, allowing it to fit into active sites and disrupt normal biochemical processes. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that its effects on cellular function can persist for several days, with gradual changes in cell viability and metabolic activity observed over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low doses have been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including organ toxicity and metabolic disturbances . Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites and cofactors, leading to changes in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, such as the mitochondria and endoplasmic reticulum .
Properties
IUPAC Name |
5-(azetidine-3-carbonyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-13-10(16)7-4-14(5-8(7)11(13)17)9(15)6-2-12-3-6/h6-8,12H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOZRMGPPOKNSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)C(=O)C3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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